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Zusammenfassung
Statine sind die am häufigsten verschriebenen Medikamente zur Senkung des Low-Density-

Lipoprotein (LDL)-Cholesterins und spielen eine entscheidende Rolle bei der Prävention von

Herz-Kreislauf-Erkrankungen. Ein erheblicher Teil der Patienten erreicht jedoch nicht die Ziel-

LDL-Werte oder entwickelt eine Statinintoleranz, was auf zugrunde liegende

Resistenzmechanismen hindeutet. Die CRISPR-Cas9-Technologie hat sich als leistungsstarkes

Werkzeug zur systematischen Untersuchung der genetischen Grundlagen der

Arzneimittelresistenz erwiesen. Diese Anwendungshinweise beschreiben die Nutzung von

genweiten CRISPR-Cas9-Knockout-Screens zur Identifizierung und Validierung von Genen

und Signalwegen, die zur Statinresistenz in Leberzellen beitragen. Die hier beschriebenen

Protokolle und Daten liefern einen Rahmen für die Aufklärung von Resistenzmechanismen und

die Identifizierung neuer therapeutischer Ziele zur Überwindung der Statinresistenz.
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Die Wirksamkeit von Statinen beruht auf der Hemmung der HMG-CoA-Reduktase (HMGCR),

dem geschwindigkeitsbestimmenden Enzym der Cholesterinbiosynthese. Dies führt zu einer

Hochregulierung des LDL-Rezeptors (LDLR) und einer erhöhten Aufnahme von LDL-

Cholesterin aus dem Blutkreislauf. Die Resistenz gegen Statine ist ein komplexes Phänomen,

das durch genetische Variationen, epigenetische Veränderungen und Veränderungen in

zellulären Signalwegen beeinflusst wird.[1] Genomweite Assoziationsstudien (GWAS) haben

mehrere Loci identifiziert, die mit der Statinreaktion in Verbindung stehen, darunter Gene, die

an der Statinaufnahme (SLCO1B1), dem Cholesterinstoffwechsel (APOE, SORT1) und der

Regulation von Lipoproteinen (LPA) beteiligt sind.[2] Die funktionelle Charakterisierung dieser

und anderer potenzieller Resistenzgene ist jedoch nach wie vor eine Herausforderung.

CRISPR-Cas9-basierte Screens ermöglichen die systematische Inaktivierung jedes Gens im

Genom, um dessen Beitrag zu einem bestimmten Phänotyp, wie z. B. der

Arzneimittelresistenz, zu bewerten.[3] Durch die Behandlung einer Population von Zellen, die

mit einer CRISPR-Bibliothek transduziert wurden, mit einem Statin können Forscher Gene

identifizieren, deren Verlust eine Resistenz oder Sensitivität gegenüber dem Medikament

verleiht. Dieser Ansatz wurde erfolgreich zur Aufklärung von Resistenzmechanismen bei

verschiedenen Krebsmedikamenten eingesetzt und ist direkt auf die Untersuchung der

Statinresistenz in relevanten Zellmodellen wie Hepatozyten anwendbar.[4][5]

Datenpräsentation
Die Untersuchung der Statinresistenz mittels CRISPR-Cas9 kann verschiedene Arten von

quantitativen Daten generieren. Nachfolgend finden Sie Beispiele in Tabellenform.

Tabelle 1: Hypothetische Ergebnisse eines genomweiten CRISPR-Screens auf Statinresistenz

Diese Tabelle zeigt beispielhafte Ergebnisse eines CRISPR-Knockout-Screens in Huh7-

Leberzellen, die mit Simvastatin behandelt wurden. Die Gene sind nach ihrem "Resistance

Score" geordnet, der eine signifikante Anreicherung von Zellen mit Knockout dieser Gene in

der Statin-behandelten Population anzeigt.
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Gen-Symbol Beschreibung

Log2-fache
Änderung
(Statin vs.
Kontrolle)

p-Wert
Resistance
Score

HMGCR

3-Hydroxy-3-

Methylglutaryl-

CoA-Reduktase

4.8 1.2e-8 9.8

SQLE
Squalen-

Epoxidase
3.5 3.4e-6 8.1

SREBF2

Sterol-

regulatorisches

Element-

bindendes

Protein 2

3.1 1.1e-5 7.5

LDLR

Low-Density-

Lipoprotein-

Rezeptor

-2.8 2.5e-5 -

PCSK9

Proproteinkonver

tase

Subtilisin/Kexin

Typ 9

2.5 5.0e-4 6.2

ABCG2

ATP-bindender

Kassetten-

Transporter G2

2.1 9.1e-4 5.8

Hinweis: Diese Daten sind hypothetisch und dienen zur Veranschaulichung. Sie basieren auf

der bekannten Biologie von Statinen und den Formaten, die in CRISPR-Screening-

Publikationen verwendet werden.

Tabelle 2: Quantitative Ergebnisse der klinischen Phase-1-Studie mit CTX310 (CRISPR-Cas9-

Therapie gegen ANGPTL3)
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Diese Tabelle fasst die klinischen Daten einer CRISPR-basierten Therapie zusammen, die als

Alternative zur Statinbehandlung bei Patienten mit schwer zu behandelnden Lipidstörungen

untersucht wird. Sie zeigt die prozentuale Reduktion von LDL-Cholesterin und Triglyceriden

nach einer einmaligen Infusion.[6][7]

Behandlung Zielgen Biomarker
Maximale
Reduktion
(Mittelwert)

Zeit bis zur
Wirkung

Dauer der
Wirkung

CTX310

(Einmalige

Infusion)

ANGPTL3
LDL-

Cholesterin
~50%

Innerhalb von

2 Wochen

Anhaltend für

mindestens

60 Tage

CTX310

(Einmalige

Infusion)

ANGPTL3 Triglyceride ~55%
Innerhalb von

2 Wochen

Anhaltend für

mindestens

60 Tage

Visualisierungen
Diagramme von Arbeitsabläufen und Signalwegen sind entscheidend für das Verständnis der

experimentellen Logik und der biologischen Mechanismen.

Diagramm 1: Experimenteller Arbeitsablauf für einen CRISPR-Cas9-Screen zur Statinresistenz

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://newsroom.heart.org/news/first-in-human-trial-of-crispr-gene-editing-therapy-safely-lowered-cholesterol-triglycerides
https://newsroom.clevelandclinic.org/2025/11/08/cleveland-clinic-first-in-human-trial-of-crispr-gene-editing-therapy-shown-to-safely-lower-cholesterol-and-triglycerides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Vorbereitung

Phase 2: Selektion

Phase 3: Analyse

sgRNA-Bibliothek
(genomweit)

Lentivirus-
Produktion

Verpackung

Transduktion

Cas9-exprimierende
Hepatozyten (z.B. Huh7)

Zellpool mit
Gen-Knockouts

Aufteilung

Kontrolle
(DMSO)

 

Statin-
Behandlung

 

Ernte der
überlebenden Zellen

gDNA-Extraktion

PCR-Amplifikation
der sgRNAs

Next-Generation
Sequencing (NGS)

Datenanalyse:
Identifizierung von Hits

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b554654?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Abbildung 1: Allgemeiner Arbeitsablauf eines CRISPR-Cas9-Knockout-Screens zur

Identifizierung von Genen, die Statinresistenz vermitteln.

Diagramm 2: Vereinfachter Cholesterin-Biosynthese- und Aufnahmeweg
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Abbildung 2: Schlüsselkomponenten des Cholesterinstoffwechsels, die mit CRISPR-Cas9

untersucht werden können, um die Statinwirkung zu verstehen.
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Experimentelle Protokolle
Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Untersuchung der

Statinresistenz mittels CRISPR-Cas9.

Protokoll 1: Genomweiter CRISPR-Cas9-Knockout-
Screen zur Identifizierung von Statinresistenzgenen
Dieses Protokoll beschreibt einen gepoolten Lentivirus-basierten CRISPR-Knockout-Screen

zur Identifizierung von Genen, deren Verlust in Leberkrebszellen (Huh7) zu einer Resistenz

gegenüber Simvastatin führt.

Materialien:

Huh7-Zellen, die stabil Cas9 exprimieren (Huh7-Cas9)

Genomweite humane sgRNA-Bibliothek (z. B. GeCKO v2)

Lentivirus-Verpackungsplasmide (z. B. psPAX2, pMD2.G)

HEK293T-Zellen

Transfektionsreagenz (z. B. Lipofectamine 3000)

Simvastatin (aktivierte Form)

Puromycin

Zellkulturmedien und Reagenzien

Kits für die genomische DNA-Extraktion

PCR-Reagenzien für die sgRNA-Amplifikation

Next-Generation-Sequencing (NGS)-Plattform

Verfahren:
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Herstellung der Lentivirus-Bibliothek:

Säen Sie HEK293T-Zellen aus.

Transfizieren Sie die Zellen mit der sgRNA-Bibliothek und den Verpackungsplasmiden, um

lentivirale Partikel zu produzieren.

Ernten Sie den virushaltigen Überstand 48 und 72 Stunden nach der Transfektion,

filtrieren Sie ihn und bestimmen Sie den Virustiter.

Transduktion der Huh7-Cas9-Zellen:

Säen Sie Huh7-Cas9-Zellen aus.

Transduzieren Sie die Zellen mit der Lentivirus-Bibliothek bei einer niedrigen Multiplizität

der Infektion (MOI von 0,3-0,5), um sicherzustellen, dass die meisten Zellen nur eine

einzige sgRNA erhalten. Planen Sie eine ausreichende Zellzahl, um eine Abdeckung der

Bibliothek von mindestens 500 Zellen pro sgRNA zu gewährleisten.

Beginnen Sie 24 Stunden nach der Transduktion mit der Selektion mit Puromycin, um

nicht-transduzierte Zellen zu eliminieren.

Statin-Selektion:

Nach der Puromycin-Selektion (ca. 7 Tage) entnehmen Sie eine Zellprobe als

Referenzpunkt "Tag 0".

Teilen Sie die verbleibenden Zellen in zwei Gruppen auf: eine Kontrollgruppe (behandelt

mit DMSO) und eine Behandlungsgruppe (behandelt mit einer vordefinierten IC50-

Konzentration von Simvastatin).

Kultivieren Sie die Zellen für 14-21 Tage und stellen Sie sicher, dass die

Bibliotheksabdeckung während des gesamten Experiments erhalten bleibt. Ersetzen Sie

das Medium mit frischem DMSO oder Simvastatin alle 2-3 Tage.

Probenaufbereitung und Sequenzierung:
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Ernten Sie die Zellen aus der Kontroll- und der Statin-behandelten Gruppe am Ende des

Experiments.

Extrahieren Sie die genomische DNA (gDNA) aus der "Tag 0"-Probe und den

Endpunktproben.

Amplifizieren Sie die in die gDNA integrierten sgRNA-Sequenzen mittels PCR.

Reinigen Sie die PCR-Produkte und unterziehen Sie sie einer Next-Generation-

Sequenzierung.

Datenanalyse:

Zählen Sie die Reads für jede sgRNA in allen Proben.

Normalisieren Sie die Read-Zahlen.

Vergleichen Sie die sgRNA-Häufigkeit in der Statin-behandelten Probe mit der

Kontrollprobe. Gene, deren sgRNAs in der Statin-behandelten Population angereichert

sind, sind potenzielle Statinresistenzgene. Gene, deren sgRNAs abgereichert sind, sind

potenzielle Sensibilisierungs-Gene.

Verwenden Sie statistische Werkzeuge (z. B. MAGeCK), um "Hits" (signifikant

angereicherte oder abgereicherte Gene) zu identifizieren.

Protokoll 2: Validierung von Kandidatengenen durch
individuellen CRISPR-Cas9-Knockout
Dieses Protokoll beschreibt die Validierung eines einzelnen "Hit"-Gens aus dem Screen durch

die Erzeugung einer stabilen Knockout-Zelllinie.

Materialien:

Huh7-Zellen

Lentivirales Vektorsystem, das Cas9 und eine sgRNA co-exprimiert (z. B. lentiCRISPRv2)

2-3 validierte sgRNA-Sequenzen, die auf das Zielgen abzielen
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Nicht-zielgerichtete Kontroll-sgRNA

Simvastatin

Reagenzien für Western Blot oder qPCR zur Validierung des Knockouts

Reagenzien für Zellviabilitäts-Assays (z. B. CellTiter-Glo)

Verfahren:

Erzeugung von Knockout-Zelllinien:

Klonieren Sie jede der zielgerichteten sgRNAs und die Kontroll-sgRNA in den

lentiCRISPRv2-Vektor.

Produzieren Sie Lentiviren für jede Konstruktion wie in Protokoll 1 beschrieben.

Transduzieren Sie Huh7-Zellen separat mit jedem Virus.

Selektieren Sie transduzierte Zellen mit Puromycin.

Validierung des Knockouts:

Expandieren Sie die puromycin-resistenten Zellpopulationen.

Validieren Sie die Inaktivierung des Zielgens auf Proteinebene mittels Western Blot oder

auf mRNA-Ebene mittels quantitativer PCR (qPCR).

Phänotypische Analyse (Statin-Resistenz-Assay):

Säen Sie die validierten Knockout-Zelllinien und die Kontroll-Zelllinie in 96-Well-Platten

aus.

Behandeln Sie die Zellen mit einer Dosis-Wirkungs-Kurve von Simvastatin (z. B. 0-10 µM)

für 72 Stunden.

Messen Sie die Zellviabilität mit einem geeigneten Assay (z. B. CellTiter-Glo).
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Berechnen Sie die IC50-Werte für jede Zelllinie. Eine signifikante Erhöhung des IC50-

Wertes in den Knockout-Zellen im Vergleich zur Kontrolle bestätigt, dass der Verlust des

Gens zur Statinresistenz beiträgt.

Schlussfolgerung
Die Anwendung von CRISPR-Cas9-Screens bietet einen unvoreingenommenen und

leistungsstarken Ansatz zur Aufklärung der komplexen genetischen Mechanismen, die der

Statinresistenz zugrunde liegen. Die hier beschriebenen Protokolle ermöglichen die

Identifizierung und Validierung neuer Gene und Signalwege, die als Ziele für die Entwicklung

von Begleittherapien zur Verbesserung der Statinwirksamkeit dienen könnten. Die Integration

von Daten aus CRISPR-Screens mit klinischen genomischen Daten wird unser Verständnis der

individuellen Patientenreaktionen auf Statine weiter vertiefen und den Weg für eine präzisere

und effektivere Behandlung von Hypercholesterinämie ebnen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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